molecular formula C21H30O2 B1680555 Retroprogesterone CAS No. 2755-10-4

Retroprogesterone

Cat. No. B1680555
CAS RN: 2755-10-4
M. Wt: 314.5 g/mol
InChI Key: RJKFOVLPORLFTN-HQZYFCCVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retroprogesterone, also known as 9β,10α-progesterone or as 9β,10α-pregn-4-ene-3,20-dione, is a progestin . It is a stereoisomer of the naturally occurring progestogen progesterone . The atom positions at the two carbons have been reversed relative to progesterone, hence the name retroprogesterone .


Molecular Structure Analysis

Retroprogesterone has a molecular formula of C21H30O2 . Its molecular weight is 314.5 g/mol . The structure of Retroprogesterone is characterized by a “bent” configuration in which the plane of rings A and B is orientated at a 60° angle below the rings C and D .


Physical And Chemical Properties Analysis

Retroprogesterone has a density of 1.1±0.1 g/cm3, a boiling point of 447.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 91.0±0.4 cm3 .

Scientific Research Applications

1. Menstrual Cycle Regulation

Retroprogesterone has been identified as a significant agent in regulating menstrual irregularities. Clinical studies have shown its effectiveness in treating conditions such as hypermenorrhea and corpus luteum insufficiency. Its application extends to managing menstrual irregularities during adolescence and menopause, offering a solution for hormonal imbalances that affect the menstrual cycle (Hauser, 1970).

2. Ovulation Stimulation

Retroprogesterone has shown potential as an ovulation stimulant. Research indicates that it can effectively stimulate ovulation in women with various ovulation disorders. This application is particularly significant for women facing challenges in conceiving due to ovulation issues (Varga & Azokwu, 1974).

3. Treatment in Dysmenorrhea

Studies have demonstrated the efficacy of retroprogesterone in the treatment of dysmenorrhea. It has been found to relieve incapacitating spasmodic dysmenorrhea in a significant percentage of patients, offering a non-thermal and non-ovulation inhibiting treatment option (Fairweather, 1965).

4. Fertility and Pregnancy Maintenance

Retroprogesterone plays a crucial role in fertility and pregnancy maintenance. Its application in treating threatened pregnancy suggests its effectiveness in stabilizing hormonal levels crucial for sustaining pregnancy. This application is critical for women who face recurrent pregnancy loss or have a history of spontaneous abortions (Klopper & Macnaughton, 1965).

5. Hormonal Imbalance Correction

Beyond reproductive health, retroprogesterone is utilized in correcting hormonal imbalances. It is used to manage conditions where hormonal regulation is essential, such as in certain endometrial diseases. Its capacity to function as a hormonal regulator makes it a versatile tool in gynecological therapy (Okła, 1970).

6. Structural Analysis and Pharmacology

On a molecular level, the structure and pharmacological properties of retroprogesterone have been analyzed, providing insights into its biological activity. Understanding its molecular structure helps in comprehending its effectiveness and potential applications in medical treatments (Weber & Galantay, 1974).

properties

IUPAC Name

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKFOVLPORLFTN-HQZYFCCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2CCC4=CC(=O)CC[C@@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335986
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retroprogesterone

CAS RN

2755-10-4
Record name (9β,10α)-Pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2755-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retroprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002755104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,10alpha)-Pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9β,10α-pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RETROPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R94ZS616JR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retroprogesterone
Reactant of Route 2
Retroprogesterone
Reactant of Route 3
Reactant of Route 3
Retroprogesterone
Reactant of Route 4
Retroprogesterone
Reactant of Route 5
Reactant of Route 5
Retroprogesterone
Reactant of Route 6
Retroprogesterone

Citations

For This Compound
574
Citations
TL Rižner, P Brožič, C Doucette, T Turek-Etienne… - Steroids, 2011 - Elsevier
Dydrogesterone is widely used for menstrual disorders, endometriosis, threatened and habitual abortion and postmenopausal hormone replacement therapy. Although progestins have …
Number of citations: 86 www.sciencedirect.com
PS KALRA, L Martini - Journal of Endocrinology, 1971 - joe.bioscientifica.com
The 'facilitatory' activity of the retroprogesterone derivative 6-chloro-9β,10α-pregna-1,4,6-triene-3,20-dione (Ro 4-8347) on ovulation induced by pregnant mare serum gonadotrophin in …
Number of citations: 7 joe.bioscientifica.com
JR Strecker - Fortschritte der Medizin, 1980 - europepmc.org
The symptomatology of the premenstrual syndrome is frequently seen in general and gynecological practice. The aim of this study was to examine the therapeutical effect of …
Number of citations: 6 europepmc.org
HP Weber, E Galantay - Helvetica Chimica Acta, 1974 - Wiley Online Library
The crystal structure of synthetic, racemic ψ‐retroprogesterone (9α‐methyl‐19‐nor‐progesterone) has been determined by X‐ray analysis and refined to R = 0.050. The analysis was …
Number of citations: 5 onlinelibrary.wiley.com
N HOUKI - Folia Endocrinologica Japonica, 1966 - jstage.jst.go.jp
The metabolism of two synthetic progestins, 6a-methyl-17a-acetoxy-progesterone (MAP) and 6-dehydro-retroprogesterone (DHRP), was investigated in human subjects. Compounds …
Number of citations: 2 www.jstage.jst.go.jp
AE Schindler, C Campagnoli, R Druckmann, J Huber… - Maturitas, 2008 - Elsevier
… Close to the natural progesterone we have retroprogesterone, followed by the pregnane-(17-hydroxyprogesterone, C-21) derivatives and the 19-norprogesterone-(19norpregnane, C-20…
Number of citations: 047 www.sciencedirect.com
A Scommegna, R Rao… - Contraceptive delivery …, 1980 - pubmed.ncbi.nlm.nih.gov
PIP: T-shaped IUDs containing 6-dehydroretroprogesterone in a silastic membrane were constructed in the effort to investigate the long-term in vivo and in vitro release rates of this …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
A CK - International Journal of Fertility, 1964 - europepmc.org
6-DEHYDRO-RETROPROGESTERONE (DUPHASTON) AN INTERESTING PROGESTERONE-LIKE COMPOUND. - Abstract - Europe PMC … 6-DEHYDRO-RETROPROGESTERONE …
Number of citations: 23 europepmc.org
A Mistò - Annali di ostetricia, ginecologia, medicina perinatale, 1967 - europepmc.org
[Experiences with 6-dehydro-retroprogesterone int the treatment of placental insufficiency]. - Abstract - Europe PMC … [Experiences with 6-dehydro-retroprogesterone int the treatment …
Number of citations: 13 europepmc.org
H Carp - Gynecological Endocrinology, 2015 - Taylor & Francis
The objective of this systematic review was to assesses whether the orally acting progestagen, dydrogesterone lowers the incidence of subsequent miscarriage in women with recurrent …
Number of citations: 101 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.